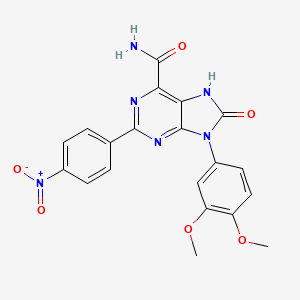![molecular formula C10H12N2O6S B2586990 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid CAS No. 85844-99-1](/img/structure/B2586990.png)
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a chemical compound used for proteomics research . It has a molecular formula of C10H12N2O6S and a molecular weight of 288.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, and density. Unfortunately, the search results do not provide specific values for these properties for this compound .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
A study by Lupi et al. (2009) demonstrated a highly stereoselective intramolecular alpha-arylation process of self-stabilized non-racemic enolates, leading to the synthesis of alpha-quaternary alpha-amino acid derivatives. This process involves the conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into corresponding N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters, showcasing the application in creating complex amino acid derivatives with potential in pharmaceutical development (Lupi, Penso, Foschi, Gassa, Mihali, & Tagliabue, 2009).
Electrochemical Reduction Studies
Pilard et al. (2001) explored the electrochemical reduction of p-nitrophenyl methyl sulfone and its derivatives, revealing that electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage. This finding has implications for understanding the reactivity and stability of sulfone-based compounds in electrochemical processes, contributing to their application in synthetic organic chemistry and material science (Pilard, Fourets, Simonet, Klein, & Peters, 2001).
Synthesis of Non-natural Amino Acids
Monteiro et al. (2010) presented methods for synthesizing novel nonproteinogenic amino acids, specifically N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. These methods enable the production of new non-natural amino acids, expanding the toolkit for drug development and biochemical research (Monteiro, Kołomańska, & Suárez, 2010).
Material Science Applications
Mehdipour‐Ataei and Hatami (2007) investigated the synthesis of aromatic poly(sulfone sulfide amide imide)s, a new class of soluble thermally stable polymers. This research highlights the potential of sulfonamide-based monomers in creating advanced materials with enhanced thermal stability and solubility properties, suitable for high-performance applications in electronics and aerospace industries (Mehdipour‐Ataei & Hatami, 2007).
Antimicrobial Activity
Zareef, Iqbal, and Arfan (2008) achieved the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This study not only showcases a methodological advancement in organic synthesis but also the antimicrobial potential of the synthesized compounds, indicating their possible use in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Wirkmechanismus
The mechanism of action of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is not specified in the search results. The mechanism of action usually refers to how a compound interacts with biological systems, which is highly context-dependent. As this compound is used in proteomics research , it might interact with proteins in specific ways, but further information would be needed to elaborate on this.
Zukünftige Richtungen
The future directions in the research and application of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid are not specified in the search results. Given its use in proteomics research , potential future directions could involve the development of new research methods or applications in the study of proteins.
Eigenschaften
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10(14)2-1-7-11-19(17,18)9-5-3-8(4-6-9)12(15)16/h3-6,11H,1-2,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSMHPZWJZEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
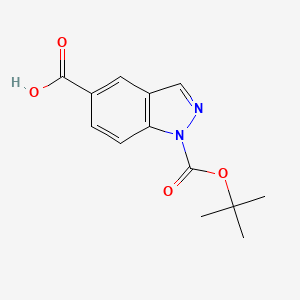
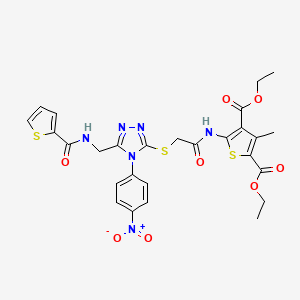

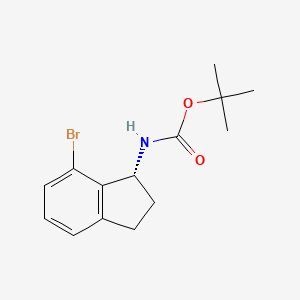
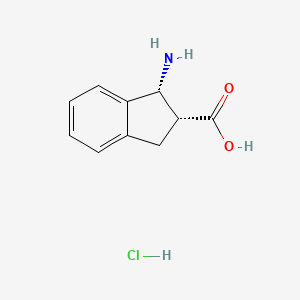
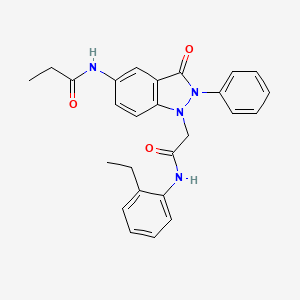

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
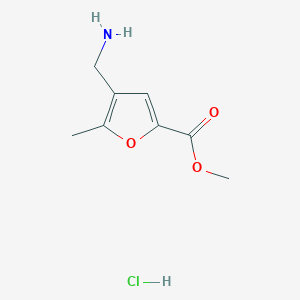
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)
